molecular formula C11H20N4O2S B3200684 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine CAS No. 1019006-31-5

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No.: B3200684
CAS No.: 1019006-31-5
M. Wt: 272.37 g/mol
InChI Key: BUYCBRUEQLPRDN-UHFFFAOYSA-N
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Description

Chemical Name: 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Molecular Formula: C₁₁H₂₀N₄O₂S
Molecular Weight: 272.37 g/mol
CAS Number: 1019006-31-5
Purity: 95%
Structural Features:

  • A piperidin-4-amine core linked via a sulfonyl group to a substituted pyrazole ring (1-ethyl and 5-methyl groups on the pyrazole).
  • Applications:
  • Primarily used as a building block in medicinal chemistry for synthesizing bioactive molecules. CymitQuimica lists it as a commercial product with pricing tiers (e.g., 50 mg for €542, 500 mg for €1,488) .

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-3-15-9(2)11(8-13-15)18(16,17)14-6-4-10(12)5-7-14/h8,10H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYCBRUEQLPRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCC(CC2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175021
Record name 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019006-31-5
Record name 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019006-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is essential for exploring its applications in drug development.

  • Chemical Name : this compound
  • CAS Number : 1019006-31-5
  • Molecular Formula : C12H19N3O4S
  • Molecular Weight : 301.36 g/mol

The biological activity of this compound can be attributed to its structural features, particularly the pyrazole ring, which is known for its diverse pharmacological properties. Pyrazole derivatives have been associated with several mechanisms, including:

  • Antitumor Activity : Pyrazole derivatives exhibit inhibitory effects on various cancer cell lines by targeting specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
  • Antimicrobial Activity : Some studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi. For instance, derivatives similar to this compound displayed significant antimicrobial activity with low minimum inhibitory concentration (MIC) values .

Antitumor Activity

Recent studies have highlighted the effectiveness of pyrazole derivatives in cancer treatment. For example:

  • A study tested several pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

CompoundMIC (μg/mL)Activity Type
7b0.22Bactericidal
100.25Fungicidal

In vitro studies indicated that this compound could effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in bacterial resistance .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the anticancer properties of a similar pyrazole derivative (compound 7b) on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 μM, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties of pyrazole derivatives against resistant strains of bacteria. The results revealed that compounds similar to this compound could overcome resistance mechanisms, providing a new avenue for treating infections caused by resistant pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperidin-4-amine derivatives and sulfonyl-linked pyrazole analogs. Key differences in substituents, molecular properties, and inferred biological relevance are highlighted below.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) CAS Number Key Substituents/Modifications Notable Properties/Applications
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine (Target) C₁₁H₂₀N₄O₂S 272.37 1019006-31-5 1-Ethyl, 5-methyl pyrazole; sulfonyl linker High commercial demand; building block
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine C₁₀H₁₈N₄O₂S 258.34 1019006-27-9 1-Ethyl pyrazole; lacks 5-methyl group Lower MW; reduced steric bulk
1-[(Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine C₁₁H₂₀N₄O₂S 272.37 1018996-06-9 Trimethyl pyrazole; altered substitution pattern Similar MW but distinct regiochemistry
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C₁₃H₂₁N₃O₄S 315.39 EN300-229903 Carboxylic acid replaces amine; piperidine-3-position Increased polarity; potential for salt formation
ZX-AC004800 (1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine) C₉H₁₆N₄O₂S 244.32 Not specified 1-Methyl pyrazole; simpler substitution Lower MW; reduced lipophilicity
RB-005 (1-(4-Octylphenethyl)piperidin-4-amine) C₂₁H₃₆N₂ 316.53 Not specified Phenethyl linker; long alkyl chain (octyl) SphK1 inhibitor (IC₅₀ = 3.6 µM)

Key Insights from Structural Variations :

Substituent Effects on Lipophilicity: The 5-methyl group in the target compound increases steric bulk compared to the 1-ethyl-only analog (258.34 vs. The trimethyl-pyrazole analog (272.37 MW) shares the same molecular weight as the target but with a different substitution pattern, which may alter target binding or solubility .

Functional Group Modifications: Replacing the amine with a carboxylic acid (piperidine-3-carboxylic acid derivative) introduces a polar group, likely improving water solubility but reducing blood-brain barrier penetration .

Commercial and Synthetic Relevance: The target compound’s higher price compared to simpler analogs (e.g., ZX-AC004800) reflects its structural complexity and utility in drug discovery pipelines .

Research Findings and Inferred Activity

  • Sulfonyl Linkers : Enhance hydrogen-bonding capacity, often critical for enzyme active-site interactions (e.g., kinase ATP-binding pockets) .
  • Pyrazole Substitutions : Methyl and ethyl groups balance lipophilicity and metabolic stability. For example, the 5-methyl group may reduce oxidative metabolism compared to unsubstituted pyrazoles .
  • Piperidine Amine Core : A common pharmacophore in bioactive molecules (e.g., antihistamines, antipsychotics), suggesting versatility in scaffold optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine
Reactant of Route 2
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1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

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